molecular formula C28H27ClF3N3O6S B299308 Tert-butyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate

Tert-butyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate

Cat. No. B299308
M. Wt: 626 g/mol
InChI Key: VAMUWZZSTKZXKF-MHDJOFBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate is a synthetic compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as TBCA and is used in various research studies due to its unique properties.

Mechanism of Action

TBCA inhibits the activity of protein kinase CK2 by binding to the enzyme's ATP-binding site. This binding prevents the enzyme from phosphorylating its substrates, which leads to the inhibition of various cellular processes. TBCA has been found to inhibit the growth of cancer cells and reduce inflammation in various animal models.
Biochemical and Physiological Effects
TBCA has been found to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis in these cells. TBCA has also been found to reduce inflammation in various animal models by inhibiting the production of pro-inflammatory cytokines. Additionally, TBCA has been found to protect neuronal cells from oxidative stress and reduce the accumulation of amyloid-beta peptides, which are associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using TBCA in lab experiments is its specificity towards protein kinase CK2. This specificity allows researchers to study the role of this enzyme in various cellular processes. Additionally, TBCA has been found to be relatively non-toxic, which makes it a suitable candidate for in vivo studies. However, one of the limitations of using TBCA is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of TBCA in scientific research. One of the areas of research is the study of the role of protein kinase CK2 in neurodegenerative diseases. TBCA has been found to protect neuronal cells from oxidative stress, and further research can help determine its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, TBCA can be used in the development of new cancer therapies by targeting protein kinase CK2, which is overexpressed in various types of cancer cells.
Conclusion
Tert-butyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate is a synthetic compound that has gained significant attention in the field of scientific research. Its unique properties have made it a suitable candidate for studying the role of protein kinase CK2 in various cellular processes. TBCA has been found to inhibit the activity of protein kinase CK2, which has led to its use in studies related to cancer, inflammation, and neurodegenerative diseases. Further research can help determine its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of TBCA involves the reaction between tert-butyl 4-(4-hydroxyphenoxy)acetate and 4-chloro-N-(4-(trifluoromethyl)phenyl)sulfonyl)-3-nitrobenzamide. The reaction is catalyzed by triethylamine and is carried out in the presence of dimethylformamide. The resulting product is then purified using column chromatography to obtain TBCA in its pure form.

Scientific Research Applications

TBCA has been used in various scientific research studies due to its unique properties. It has been found to inhibit the activity of the enzyme protein kinase CK2, which plays a significant role in the regulation of various cellular processes. TBCA has been used in studies related to cancer, inflammation, and neurodegenerative diseases.

properties

Product Name

Tert-butyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate

Molecular Formula

C28H27ClF3N3O6S

Molecular Weight

626 g/mol

IUPAC Name

tert-butyl 2-[4-[(E)-[[2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]acetyl]hydrazinylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C28H27ClF3N3O6S/c1-27(2,3)41-26(37)18-40-21-12-9-19(10-13-21)16-33-34-25(36)17-35(42(38,39)22-7-5-4-6-8-22)20-11-14-24(29)23(15-20)28(30,31)32/h4-16H,17-18H2,1-3H3,(H,34,36)/b33-16+

InChI Key

VAMUWZZSTKZXKF-MHDJOFBISA-N

Isomeric SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)/C=N/NC(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3

SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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